5-Chloro-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone
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Overview
Description
5-Chloro-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a synthetic organic compound that belongs to the class of indolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carbonyl compound.
Introduction of the Oxadiazole Moiety: The 1,3,4-oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Final Assembly: The final compound is obtained by coupling the indolinone core with the oxadiazole moiety under suitable reaction conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolinone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted indolinone derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound may have potential therapeutic applications, such as in the development of anti-cancer or anti-inflammatory drugs.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone: Known for its unique combination of indolinone and oxadiazole moieties.
Indolinone Derivatives: Compounds with similar indolinone cores but different substituents.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different core structures.
Properties
CAS No. |
84640-88-0 |
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Molecular Formula |
C17H11ClN4O2 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
(3E)-5-chloro-1-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one |
InChI |
InChI=1S/C17H11ClN4O2/c1-22-13-8-7-11(18)9-12(13)14(16(22)23)19-17-21-20-15(24-17)10-5-3-2-4-6-10/h2-9H,1H3/b19-14+ |
InChI Key |
ONYZKFYEFZORCS-XMHGGMMESA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)/C(=N\C3=NN=C(O3)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC3=NN=C(O3)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
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